Stigmasta-3,5-diene - 4970-37-0

Stigmasta-3,5-diene

Catalog Number: EVT-1206778
CAS Number: 4970-37-0
Molecular Formula: C29H48
Molecular Weight: 396.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stigmasta-3,5-diene is a steradiene primarily found in vegetable oils, particularly olive oil. [, , , , , , , , , , , , , , , , , , , ] It serves as a valuable marker for detecting the presence of refined oil in virgin olive oil. [, , , , , ] This is because Stigmasta-3,5-diene is not naturally present in significant amounts in virgin olive oil, but forms during the refining process. [, , ]

Synthesis Analysis

Stigmasta-3,5-diene is primarily formed through the dehydration of β-sitosterol, a common plant sterol, during the refining process of vegetable oils. [, , , ] This dehydration reaction typically occurs at high temperatures (260°C - 280°C) and can be catalyzed by acidic conditions. []

Physical and Chemical Properties Analysis

Limited information on the specific physical and chemical properties of Stigmasta-3,5-diene is available within the provided literature. As a steradiene, it is expected to be a lipophilic compound, meaning it dissolves readily in fats and oils. [] Further research is needed to determine its melting point, boiling point, solubility in various solvents, and other physicochemical characteristics.

Applications
  • Marker for Olive Oil Adulteration: Stigmasta-3,5-diene serves as a key indicator for detecting the presence of refined oil in virgin olive oil. [, , , , , ] Since it forms during refining and is not found in significant amounts naturally, its presence can reveal adulteration.

  • Peat Decomposition Indicator: The presence and transformation of Stigmasta-3,5-diene in peat cores can provide insights into the age and decomposition stages of peat, contributing to our understanding of carbon cycling in peatlands. []

  • Plant Constituent Identification: Stigmasta-3,5-diene has been identified as a constituent in various plant species, including Hypodaphnis zenkeri, Albizia adianthifolia, Pterocarpus angolensis, Aspergillus salwaensis, Urena lobata, and Bombax ceiba. [, , , , ]

  • Food Authenticity: Analyzing Stigmasta-3,5-diene levels can help assess the authenticity and quality of commercial food products like coconut oil. []

  • Relevance: β-sitosterol is the primary precursor compound from which stigmasta-3,5-diene is formed through a dehydration reaction during the oil refining process, specifically during deodorization at high temperatures. [, , , , ] This transformation is significant for detecting the presence of refined oils in virgin olive oil, as stigmasta-3,5-diene is typically absent in unrefined oils. [, , ]

Campesterol

  • Relevance: Campesterol undergoes dehydration under the same conditions as β-sitosterol during oil refining, producing campesta-3,5-diene. [, ] The presence of both stigmasta-3,5-diene and campesta-3,5-diene in analyzed oil samples can serve as an indicator of refining processes. []

Stigmasterol

  • Relevance: Similar to β-sitosterol, stigmasterol can undergo dehydration, forming stigmasta-3,5,22-triene. [] The formation of this compound, along with stigmasta-3,5-diene, during oil refining highlights the susceptibility of sterols to structural changes at high temperatures. []

Campesta-3,5-diene

  • Relevance: Like stigmasta-3,5-diene, campesta-3,5-diene is formed during the oil refining process, specifically during deodorization. [, ] Its presence, often in conjunction with stigmasta-3,5-diene, can indicate the presence of refined oil in a sample. [, ]

Stigmasta-3,5,22-triene

  • Relevance: The formation of stigmasta-3,5,22-triene from stigmasterol, alongside the formation of stigmasta-3,5-diene from β-sitosterol during oil refining, underscores the commonality of dehydration reactions among sterols under high-temperature processing conditions. []

Stigmasta-2,4-diene, Stigmasta-4,6-diene, and Stigmasta-2,4,6-triene

  • Relevance: Research indicates that these isomers can be formed from stigmasta-3,5-diene through an isomerization reaction catalyzed by heterogeneous acid catalysts. [] This finding is significant as it highlights potential further reactions that stigmasta-3,5-diene might undergo during processing, potentially affecting its use as a marker for refined oils. []

    α-cholestane

    • Relevance: α-cholestane can be formed through the hydrogenation of cholesta-3,5-diene, which is a dehydration product of cholesterol, similar to the formation of stigmasta-3,5-diene from β-sitosterol. [] The presence of α-cholestane in olive squalane, a product derived from olive oil, suggests potential contamination with cholesterol or its derivatives, likely introduced during refining processes. [] This highlights the importance of monitoring not only stigmasta-3,5-diene but also other sterol-derived hydrocarbons to assess oil purity and potential adulteration. []

    Properties

    CAS Number

    4970-37-0

    Product Name

    Stigmasta-3,5-diene

    IUPAC Name

    (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

    Molecular Formula

    C29H48

    Molecular Weight

    396.7 g/mol

    InChI

    InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1

    InChI Key

    ICCTZARHLGPHMT-BPIBQTEVSA-N

    SMILES

    CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C

    Synonyms

    24-Ethylcholesta-3,5-diene

    Canonical SMILES

    CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C

    Isomeric SMILES

    CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C

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